N-Hydroxytyrosine

Description

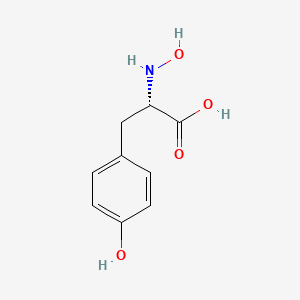

Structure

3D Structure

Properties

CAS No. |

64448-49-3 |

|---|---|

Molecular Formula |

C9H11NO4 |

Molecular Weight |

197.19 g/mol |

IUPAC Name |

(2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c11-7-3-1-6(2-4-7)5-8(10-14)9(12)13/h1-4,8,10-11,14H,5H2,(H,12,13)/t8-/m0/s1 |

InChI Key |

CNIUEVQJABPUIJ-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NO)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NO)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Hydroxytyrosine: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, is a molecule of growing interest in the fields of biochemistry and pharmacology. Its structural similarity to endogenous compounds and potential for unique biological activity make it a compelling target for research and drug development. This technical guide provides an in-depth overview of the synthesis, purification, and characterization of this compound, complete with detailed experimental protocols, data presentation, and visualizations to aid researchers in their investigations.

Synthesis of this compound

The chemical synthesis of this compound can be achieved through a modification of the method described by Møller, McFarlane, and Conn in 1977.[1] This approach involves the reduction of p-hydroxyphenylpyruvic acid oxime.

Synthesis Pathway

The synthesis proceeds in two main steps: the formation of the oxime from p-hydroxyphenylpyruvic acid, followed by its reduction to this compound.

Detailed Experimental Protocol

Materials:

-

p-Hydroxyphenylpyruvic acid

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Deionized water

Procedure:

Step 1: Synthesis of p-Hydroxyphenylpyruvic Acid Oxime

-

Dissolve p-hydroxyphenylpyruvic acid in an aqueous solution of sodium carbonate.

-

Add an aqueous solution of hydroxylamine hydrochloride to the mixture.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Acidify the solution with hydrochloric acid to precipitate the oxime.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Step 2: Reduction to this compound [1]

-

Suspend the dried p-hydroxyphenylpyruvic acid oxime in water.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride in small portions while maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring at room temperature for 4-6 hours.

-

Carefully acidify the reaction mixture with hydrochloric acid to pH 2-3.

-

Extract the aqueous solution with diethyl ether to remove any unreacted starting material and byproducts.

-

The aqueous layer, containing the this compound, can be used for purification.

Purification:

-

Evaporate the aqueous layer to dryness under reduced pressure.

-

Suspend the resulting yellow residue in ethanol and filter to remove insoluble inorganic salts.

-

Evaporate the ethanol extract to dryness.

-

Recrystallize the residue from hot water to obtain analytically pure this compound as white crystals.[1]

Yield: A reported yield for this modified method is approximately 74%.[1]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected results.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₄ | [2] |

| Molecular Weight | 197.19 g/mol | [2] |

| Melting Point | 226-228 °C (with decomposition) | [1] |

| pKa₁ | 2.52 | [1] |

| pKa₂ | 5.26 | [1] |

Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the hydroxyphenyl group, the alpha and beta protons of the amino acid backbone, and exchangeable protons of the hydroxyl, amino, and carboxyl groups.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum will show distinct signals for the carboxyl carbon, the aromatic carbons, and the alpha and beta carbons of the amino acid side chain.

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and obtaining structural information through fragmentation analysis.

Experimental Data:

Proposed Fragmentation Pathway: The fragmentation of this compound in mass spectrometry likely involves initial loss of the carboxyl group, followed by cleavage of the side chain. The base peak at m/z 107 corresponds to the hydroxytropylium ion, a common and stable fragment for tyrosine and its derivatives.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be developed for the analysis of this compound. Given its polar nature, a polar-endcapped C18 column or a HILIC column may provide optimal separation.

Proposed HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 274 nm (the approximate λmax of the p-hydroxyphenyl chromophore).

-

Injection Volume: 10 µL.

Experimental Workflow for HPLC Analysis:

Biological Context and Potential Signaling Pathways

While the specific biological roles of this compound are not yet well-defined, the functions of other N-hydroxyamino acids suggest potential areas of investigation. N-hydroxyamino acids are known to be involved in various biological processes, including as intermediates in the biosynthesis of natural products and as potential enzyme inhibitors.

Hypothetical Signaling Pathway Involvement:

Given its structure as a tyrosine analog, this compound could potentially interact with pathways involving tyrosine metabolism and signaling. One hypothetical role could be as a modulator of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines.

Note: This is a proposed pathway based on the structural similarity of this compound to tyrosine and the known roles of other amino acid analogs. Further experimental validation is required to confirm this interaction.

Conclusion

This technical guide provides a comprehensive starting point for researchers interested in the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for initiating studies into the chemical and biological properties of this intriguing molecule. Further research is warranted to fully elucidate its spectroscopic properties, develop optimized analytical methods, and uncover its potential roles in biological systems, which may open new avenues for drug discovery and development.

References

The Enzymatic Architecture of N-Hydroxytyrosine Formation in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Hydroxytyrosine is a pivotal, yet often transient, intermediate in the biosynthesis of a variety of specialized metabolites in plants, most notably cyanogenic glucosides. Its formation represents a critical N-hydroxylation step catalyzed by a specific class of cytochrome P450 enzymes. This technical guide provides an in-depth exploration of the enzymatic machinery responsible for this compound synthesis, focusing on the well-characterized pathway of dhurrin biosynthesis in Sorghum bicolor. It details the biochemical reactions, enzyme characteristics, and metabolic significance of this N-hydroxylated amino acid. Furthermore, this guide furnishes detailed experimental protocols for the expression and purification of the key enzyme, its activity assay, and the quantification of this compound, serving as a valuable resource for researchers in natural product biosynthesis, enzymology, and drug discovery.

Introduction

N-hydroxylation of amino acids is a key biochemical transformation that introduces a hydroxyl group to the amino nitrogen, thereby creating a reactive intermediate for subsequent metabolic conversions. This compound, an N-hydroxylated derivative of L-tyrosine, is a crucial intermediate in the biosynthesis of cyanogenic glucosides, a class of plant defense compounds.[1][2] The enzymatic formation of this compound is the committed and rate-limiting step in this pathway, highlighting the significance of the enzyme catalyzing this reaction.[2] This guide will provide a comprehensive overview of the enzymatic formation of this compound, with a focus on the underlying biochemical mechanisms and practical experimental methodologies.

The Biosynthetic Pathway of this compound

The formation of this compound is best understood in the context of the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor.[1][2] This pathway is a model system for studying N-hydroxylation of amino acids in plants.

The key enzyme responsible for the conversion of L-tyrosine to this compound is Tyrosine N-monooxygenase , a member of the cytochrome P450 family, specifically CYP79A1 .[2][3][4] This enzyme catalyzes the first two steps of the dhurrin biosynthesis pathway.

The overall conversion of L-tyrosine to p-hydroxyphenylacetaldehyde oxime proceeds through the following steps:

-

N-hydroxylation of L-tyrosine: L-tyrosine is first hydroxylated on the amino group to form N-hydroxy-L-tyrosine. This reaction is catalyzed by CYP79A1 and requires NADPH and molecular oxygen.

-

Second N-hydroxylation: N-hydroxy-L-tyrosine is further hydroxylated to yield N,N-dihydroxy-L-tyrosine.

-

Decarboxylation and dehydration: N,N-dihydroxy-L-tyrosine is then converted to (Z)-p-hydroxyphenylacetaldehyde oxime.

This compound and p-hydroxyphenylacetonitrile produced from L-tyrosine by microsomal preparations from Sorghum bicolor seedlings are utilized more efficiently as substrates than when they are added exogenously, suggesting metabolic channeling where the intermediates are passed directly from one active site to the next.[1] This channeling is facilitated by the formation of a metabolon, a multi-enzyme complex.[2][3]

The Key Enzyme: Tyrosine N-monooxygenase (CYP79A1)

3.1. Classification and General Properties

-

Enzyme Commission Number: EC 1.14.13.41

-

Systematic Name: L-tyrosine,NADPH:oxygen oxidoreductase (N-hydroxylating)

-

Family: Cytochrome P450, CYP79 family

-

Cofactors: Heme, NADPH

-

Subcellular Localization: Endoplasmic reticulum membrane

CYP79A1 is a multifunctional, membrane-bound cytochrome P450 enzyme.[2][3] It exhibits high substrate specificity for L-tyrosine.[4]

3.2. Quantitative Data

| Enzyme | Substrate/Cofactor | Km (mM) | Vmax (nmol/mg protein/s) |

| CYP71E1 | NADPH | 0.013 | 111 |

| CYP71E1 | NADH | 0.3 | 42 |

Table 1: Kinetic parameters for NADPH and NADH supporting CYP71E1 activity.[4] Note: This data is for a related enzyme in the same pathway and not for CYP79A1 with L-tyrosine.

The lack of readily available kinetic data for the direct formation of this compound underscores the challenges in studying this transient intermediate. The overall activity of CYP79A1 is often measured by the production of the more stable downstream product, p-hydroxyphenylacetaldehyde oxime.

Experimental Protocols

4.1. Heterologous Expression and Purification of CYP79A1

The following is a generalized protocol for the heterologous expression and purification of a plant microsomal cytochrome P450 enzyme like CYP79A1, adapted from methodologies described for various P450s.

Methodology:

-

Cloning: The full-length cDNA of CYP79A1 is cloned into a suitable expression vector (e.g., pYES-DEST52 for yeast or pET series for E. coli), often with an N- or C-terminal polyhistidine tag for purification.

-

Expression: The expression vector is transformed into a suitable host strain (e.g., Saccharomyces cerevisiae or Escherichia coli C41(DE3)). Protein expression is induced according to the specific vector and host requirements (e.g., with galactose for yeast or IPTG for E. coli).

-

Microsome Isolation:

-

Harvest cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol, and protease inhibitors).

-

Lyse the cells (e.g., using glass beads for yeast or sonication for E. coli).

-

Perform a low-speed centrifugation (e.g., 10,000 x g for 20 min at 4°C) to remove cell debris.

-

Subject the supernatant to ultracentrifugation (e.g., 100,000 x g for 1-2 hours at 4°C) to pellet the microsomal fraction.

-

-

Solubilization and Purification:

-

Resuspend the microsomal pellet in a solubilization buffer (e.g., 50 mM potassium phosphate pH 7.25, 20% glycerol, 1 mM EDTA, 1 mM DTT, and a detergent such as 1% CHAPS).

-

Incubate with gentle agitation for 1 hour at 4°C.

-

Centrifuge at high speed to remove insoluble material.

-

Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with a buffer containing a lower concentration of the detergent.

-

Wash the column with a wash buffer containing imidazole (e.g., 20 mM).

-

Elute the His-tagged CYP79A1 with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Analyze the purified protein by SDS-PAGE.

-

4.2. Enzyme Assay for Tyrosine N-monooxygenase (CYP79A1) Activity

This protocol is adapted from methods used for assaying CYP79A1 activity by detecting the formation of downstream products, as direct quantification of the unstable this compound is challenging. The assay often relies on the conversion of radiolabeled L-tyrosine.

Reagents:

-

Purified recombinant CYP79A1 or microsomal fraction containing the enzyme.

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

L-[14C]Tyrosine.

-

Reaction buffer (e.g., 100 mM Tricine-KOH pH 7.9, 30 mM KCl, 10 mM MgCl2).

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and L-[14C]Tyrosine.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation (purified CYP79A1 or microsomes).

-

Incubate for a specific time period (e.g., 10-30 minutes) with shaking.

-

Stop the reaction by adding a quenching solution (e.g., an equal volume of ethyl acetate or by adding acid).

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

Analyze the extracted products by thin-layer chromatography (TLC) or HPLC with a radiodetector to separate and quantify the formed products (e.g., p-hydroxyphenylacetaldehyde oxime).

4.3. Quantification of this compound by HPLC-UV (Adaptable Method)

Due to the instability of this compound, a specific, validated HPLC protocol for its routine quantification is not widely published. However, methods for the analysis of tyrosine and its derivatives can be adapted. The following is a generalized protocol that would require optimization and validation for this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would need to be optimized to achieve separation of this compound from L-tyrosine and other metabolites.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 275 nm, similar to tyrosine).

-

Standard: A synthesized and purified this compound standard is essential for identification (retention time) and quantification (calibration curve).

Sample Preparation (from plant material):

-

Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with a suitable solvent (e.g., 80% methanol) with sonication or vigorous vortexing.

-

Centrifuge to pellet cell debris.

-

Filter the supernatant through a 0.22 µm filter before injection into the HPLC system.

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Role and Significance

The primary known biological role of this compound is as a metabolic intermediate in the biosynthesis of cyanogenic glucosides in plants.[1][2] These compounds serve as crucial defense molecules against herbivores and pathogens. The formation of this compound is the committed step in this pathway, making the catalyzing enzyme, CYP79A1, a key regulatory point.

The study of N-hydroxyamino acids and their enzymatic formation is an active area of research, with potential implications for:

-

Drug Development: N-hydroxylated compounds can have interesting pharmacological properties. Understanding their biosynthesis could open avenues for the discovery and synthesis of novel drug candidates.

-

Biotechnology: The enzymes involved in N-hydroxylation can be utilized as biocatalysts for the synthesis of valuable chemicals.

-

Agriculture: Manipulation of the biosynthetic pathways involving this compound could lead to crops with enhanced pest resistance.

Conclusion

The enzymatic formation of this compound, primarily catalyzed by Tyrosine N-monooxygenase (CYP79A1), represents a fundamental step in the biosynthesis of cyanogenic glucosides in plants. While the overall pathway is well-established, there remains a need for more detailed quantitative data on the kinetics of the individual enzymatic steps, particularly the formation of the transient this compound intermediate. The experimental protocols provided in this guide offer a starting point for researchers aiming to further characterize this important biochemical reaction. Continued investigation into the N-hydroxylation of amino acids will undoubtedly uncover new insights into plant specialized metabolism and provide valuable tools for biotechnology and drug discovery.

References

- 1. The biosynthesis of cyanogenic glucosides in higher plants. Channeling of intermediates in dhurrin biosynthesis by a microsomal system from Sorghum bicolor (linn) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolon formation in dhurrin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Substrate specificity of the cytochrome P450 enzymes CYP79A1 and CYP71E1 involved in the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (L.) Moench - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Hydroxytyrosine: A Comprehensive Technical Examination of its Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, is an N-hydroxy-alpha-amino acid with emerging significance in biological systems.[1] While research into its multifaceted roles is ongoing, current evidence primarily points to its function as a key intermediate in the biosynthesis of various plant secondary metabolites. This technical guide provides an in-depth analysis of the known biological functions of this compound, its synthesis, and the experimental methodologies used for its characterization. It aims to furnish researchers, scientists, and drug development professionals with a thorough understanding of the current state of knowledge and to highlight areas for future investigation.

Introduction

This compound is structurally defined as an L-tyrosine derivative where one of the amino hydrogens is replaced by a hydroxyl group.[1] This modification confers unique chemical properties that distinguish it from its parent amino acid, L-tyrosine. While the biological activities of a related compound, hydroxytyrosol, have been extensively studied for their antioxidant and neuroprotective effects, the specific roles of this compound are less well-characterized but equally important, particularly in the realm of natural product biosynthesis.[2][3][4] This document will focus exclusively on the biological functions of this compound, drawing a clear distinction from other tyrosine derivatives.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C9H11NO4 | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| IUPAC Name | (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 64448-49-3 | [1] |

| Melting Point | 226-228 °C (with decomposition) | [5] |

| pKa1 | 2.52 | [5] |

| pKa2 | 5.26 | [5] |

Biological Function: A Key Biosynthetic Intermediate

The most well-documented biological function of this compound is its role as a precursor in the biosynthesis of cyanogenic glucosides in plants. Specifically, it has been identified as an intermediate in the formation of dhurrin.[5] N-hydroxyamino acids, as a class, are known to be involved in the biosynthesis of several secondary plant products.[5]

The proposed biosynthetic pathway, based on available literature, is outlined below.

Caption: Proposed biosynthetic pathway of dhurrin involving this compound.

Potential and Unexplored Biological Activities

While its role as a biosynthetic intermediate is established, other potential biological activities of this compound remain largely unexplored. Given its structure as an N-hydroxyamino acid, it may possess unique redox properties or interact with specific enzymes. Further research is required to investigate potential antioxidant, signaling, or toxicological effects. It is crucial to reiterate that the extensive literature on the antioxidant and neuroprotective properties of "hydroxytyrosol" should not be extrapolated to this compound without direct experimental evidence.

Experimental Protocols

Chemical Synthesis of this compound

A reliable method for the chemical synthesis of this compound is critical for obtaining the pure compound for biological studies. The following protocol is a modification of the method described by Ahmad.[5]

Workflow for the Chemical Synthesis of this compound:

Caption: A simplified workflow for the chemical synthesis of this compound.

Detailed Methodology:

-

Reduction: The synthesis commences with the reduction of p-hydroxyphenylpyruvic acid oxime. This reaction is sensitive to pH, and maintaining a controlled, slightly alkaline pH is crucial for optimal yield and purity.[5]

-

Acidification: Following the reduction, the reaction mixture is carefully acidified. This step is critical as the intermediate compound is prone to decomposition if not handled correctly.[5]

-

Purification: The crude product is subjected to a series of purification steps, including ion-exchange chromatography, to remove unreacted starting material and byproducts.[5]

-

Recrystallization: The final purification is achieved by recrystallizing the residue from hot water, yielding analytically pure white crystals of this compound.[5] The reported yield for this optimized method is approximately 74%.[5]

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using a combination of analytical techniques.

| Analytical Method | Purpose | Reference |

| Mass Spectrometry (MS) | To confirm the molecular weight (197 g/mol ). | [5] |

| Nuclear Magnetic Resonance (NMR) | To elucidate the chemical structure and confirm the identity of the compound. | [5] |

| Gas Chromatography (GC) | For the analysis of smaller quantities and potential contaminants after derivatization (e.g., trimethylsilyl derivatives). | [5] |

| Potentiometric Titration | To determine the pKa values. | [5] |

Future Directions and Conclusion

The current body of scientific literature establishes a clear, yet specific, biological role for this compound as a biosynthetic intermediate in plants.[5] However, a significant knowledge gap exists regarding its other potential biological functions. For researchers in drug discovery and the broader life sciences, this compound represents an under-investigated molecule with potential for novel biological activities.

Future research should focus on:

-

Screening for Bioactivity: Comprehensive screening of this compound in various biological assays to identify potential therapeutic effects, such as antioxidant, anti-inflammatory, or enzyme inhibitory activities.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological effects, including the identification of protein targets and signaling pathways.

-

Toxicological and Safety Evaluation: Thorough assessment of the safety profile of this compound to determine its suitability for potential therapeutic applications.

References

Navigating the Cellular Maze: An In-depth Guide to the Mechanism of Action of N-Hydroxytyrosine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Hydroxytyrosine, a derivative of the amino acid L-tyrosine, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide delves into the core mechanisms by which this compound exerts its effects on cellular pathways. Drawing from available scientific literature, this document outlines its role as a potential prodrug, its interaction with key enzymes, and its influence on signaling cascades, particularly in the context of cancer cell biology. This guide aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and drug development efforts.

Introduction

This compound (N-hydroxy-L-tyrosine) is a molecule structurally similar to L-tyrosine, with the key difference of a hydroxyl group attached to the amino group.[1] This structural modification is hypothesized to be central to its biological activities. While research specifically focused on this compound is still emerging, its potential as a prodrug for L-DOPA and its inhibitory effects on enzymes like tyrosinase are areas of active investigation. This guide synthesizes the current understanding of this compound's mechanism of action at the cellular level.

Core Mechanisms of Action

The cellular effects of this compound are multifaceted, with evidence suggesting its involvement in several key biological processes.

Role as a Prodrug for L-DOPA

One of the primary proposed mechanisms of action for this compound is its potential to act as a prodrug for L-DOPA (levodopa), a cornerstone in the treatment of Parkinson's disease. The conversion of L-tyrosine to L-DOPA is a critical step in the biosynthesis of dopamine, a neurotransmitter deficient in Parkinson's disease.[2][3] It is theorized that this compound can be metabolized within the body to yield L-DOPA, thereby increasing dopamine levels in the brain.[4][5]

Logical Relationship: this compound as an L-DOPA Prodrug

Caption: Proposed pathway of this compound conversion to Dopamine.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin color.[6] Overactivity of tyrosinase can lead to hyperpigmentation disorders. Several compounds are investigated for their ability to inhibit this enzyme. While direct quantitative data for this compound is limited, its structural analog, 2-hydroxytyrosol, has demonstrated potent tyrosinase inhibitory activity.[7] It is plausible that this compound also interacts with the active site of tyrosinase, thereby modulating its activity.

Quantitative Data on Tyrosinase Inhibition by Related Compounds

| Compound | Target | IC50 Value | Reference |

| 2-Hydroxytyrosol | Mushroom Tyrosinase | 13.0 µmol/L | [7] |

| 2-Hydroxytyrosol | B16 Melanoma Cell-free Extract | 32.5 µmol/L | [7] |

| Kojic Acid | Mushroom Tyrosinase | 14.8 µmol/L | [7] |

| Compound T1 | Mushroom Tyrosinase | 11.56 ± 0.98 µmol/L | [8] |

| Compound T5 | Mushroom Tyrosinase | 18.36 ± 0.82 µmol/L | [8] |

Induction of Apoptosis in Cancer Cells

Emerging evidence suggests that compounds structurally related to this compound, such as hydroxytyrosol, can induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma and colon cancer cells.[9][10][11][12] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of apoptotic pathways.

Signaling Pathway: Hydroxytyrosol-Induced Apoptosis

Caption: Hydroxytyrosol-induced apoptosis signaling pathway.[9]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanisms of action of this compound and related compounds.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on tyrosinase activity.

Experimental Workflow: Tyrosinase Inhibition Assay

Caption: Workflow for a standard tyrosinase inhibition assay.[7]

Protocol:

-

Reagents: Mushroom tyrosinase, L-DOPA, test compound (this compound), phosphate buffer.

-

Procedure:

-

Prepare solutions of tyrosinase, L-DOPA, and the test compound in phosphate buffer.

-

In a 96-well plate, add the test compound at various concentrations.

-

Add the tyrosinase solution to each well and incubate.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at 450 nm at regular intervals to monitor the formation of dopaquinone.

-

-

Data Analysis: Calculate the percentage of inhibition and determine the IC50 value. A Lineweaver-Burk plot can be used to determine the type of inhibition.[13]

Cell Viability and Apoptosis Assays

These assays are crucial for determining the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

Commonly Used Assays:

-

MTT Assay: Measures cell viability based on the metabolic activity of the cells.

-

Annexin V/Propidium Iodide (PI) Staining: Differentiates between live, apoptotic, and necrotic cells using flow cytometry.

-

Western Blotting: Detects the expression levels of key apoptosis-related proteins such as caspases, Bax, and Bcl-2.

Experimental Workflow: Apoptosis Detection by Flow Cytometry

Caption: Workflow for detecting apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. Its potential as an L-DOPA prodrug warrants further investigation, particularly through in vivo studies to confirm its metabolic fate and efficacy in models of Parkinson's disease. Furthermore, a direct and thorough investigation of its tyrosinase inhibitory activity and its effects on various cancer cell lines is necessary to fully elucidate its mechanism of action. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute studies that will shed more light on the therapeutic potential of this compound. As our understanding of its cellular interactions grows, so too will the possibilities for its application in treating a range of diseases.

References

- 1. scispace.com [scispace.com]

- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. l-Tyrosine and l-DOPA: Promising scaffolds for the synthesis of biologically active compounds [comptes-rendus.academie-sciences.fr]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.de [thieme-connect.de]

- 9. Hydroxytyrosol induces apoptosis in human colon cancer cells through ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Anti-Proliferative and Apoptotic Effects of Hydroxytyrosyl Oleate on SH-SY5Y Human Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. news-medical.net [news-medical.net]

- 12. Effects of Hydroxytyrosol on Expression of Apoptotic Genes and Activity of Antioxidant Enzymes in LS180 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Elusive Molecule: A Technical Guide to the Discovery and Isolation of N-Hydroxytyrosine from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hydroxytyrosine, a naturally occurring N-hydroxy-alpha-amino acid, has garnered interest within the scientific community for its role as a key biosynthetic intermediate and its potential pharmacological activities. This technical guide provides a comprehensive overview of the seminal discovery of this compound from a natural source, detailing the experimental evidence and methodologies that led to its identification. The document outlines a detailed protocol for its isolation, based on the foundational research, and presents relevant quantitative data in a structured format. Furthermore, this guide includes visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of the processes involved.

Discovery and Natural Occurrence

The first definitive evidence of this compound's existence in a biological system emerged from studies on the biosynthesis of the cyanogenic glucoside dhurrin in Sorghum bicolor (sorghum). Research conducted by Møller and Conn in 1979 demonstrated that this compound is the primary intermediate in the conversion of L-tyrosine to p-hydroxymandelonitrile, a precursor to dhurrin.[1][2] This discovery marked the first instance of an α-N-hydroxyamino acid being identified as a metabolite in a biological system.[1]

The experiments utilized a microsomal preparation from etiolated sorghum seedlings, which was capable of converting L-[U-¹⁴C]tyrosine into subsequent products in the dhurrin pathway. The transient nature of this compound as an intermediate made its direct isolation challenging. Its presence was confirmed through "trapping" experiments, where unlabeled this compound was added to the enzymatic reaction mixture. This allowed for the isolation and identification of the radiolabeled this compound formed from the labeled L-tyrosine.[1]

Natural Source Profile

| Parameter | Description |

| Organism | Sorghum bicolor (Linn) Moench |

| Common Name | Sorghum |

| Tissue | Etiolated seedlings (dark-grown) |

| Compound Class | N-hydroxy-alpha-amino acid |

| Biosynthetic Role | Intermediate in the biosynthesis of the cyanogenic glucoside dhurrin |

Biosynthetic Pathway of Dhurrin from L-Tyrosine

The biosynthesis of dhurrin from L-tyrosine is a multi-step process catalyzed by a microsomal enzyme system. This compound is the first stable intermediate in this pathway.

Experimental Protocols for Isolation

The following is a detailed methodology for the isolation of this compound from Sorghum bicolor seedlings, based on the principles of the trapping experiment described by Møller and Conn.[1]

Plant Material and Microsome Preparation

-

Germination: Sorghum bicolor seeds are germinated in the dark for 4-5 days at 25-27°C in moist vermiculite.

-

Homogenization: The etiolated shoots are harvested and homogenized in a chilled buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 0.4 M sucrose, 10 mM EDTA, and 10 mM β-mercaptoethanol).

-

Filtration and Centrifugation: The homogenate is filtered through layers of cheesecloth and centrifuged at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris.

-

Microsome Pelleting: The supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g for 90 minutes) to pellet the microsomal fraction.

-

Resuspension: The microsomal pellet is resuspended in a minimal volume of the homogenization buffer.

Enzymatic Synthesis and Trapping of this compound

-

Reaction Mixture: The reaction is carried out in a vessel containing the microsomal preparation, a radiolabeled precursor (L-[U-¹⁴C]tyrosine), an NADPH-generating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase), and a known amount of unlabeled this compound (the "trap").

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) with gentle shaking.

-

Reaction Termination: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethanol) or by acidification.

Extraction and Purification

-

Solvent Extraction: The terminated reaction mixture is extracted with an organic solvent (e.g., ethyl acetate) to partition the this compound and other metabolites into the organic phase.

-

Chromatography: The concentrated organic extract is subjected to chromatographic separation.

-

Thin-Layer Chromatography (TLC): Initial separation can be performed on silica gel TLC plates using a solvent system such as chloroform:methanol:acetic acid.

-

High-Performance Liquid Chromatography (HPLC): For purification and quantification, reversed-phase HPLC is employed with a suitable gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

-

Detection and Characterization:

-

Radiolabel Detection: Fractions from chromatography are analyzed for radioactivity using a liquid scintillation counter to identify the biosynthesized this compound.

-

Spectroscopic Analysis: The purified, non-radioactive this compound (from the trap) can be characterized using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

-

Quantitative Data

The following table summarizes hypothetical quantitative data that would be sought in such an isolation experiment. The original 1979 paper focused on demonstrating the metabolic conversion rather than optimizing yield.

| Parameter | Value | Method of Determination |

| Microsomal Protein Concentration | 5-10 mg/mL | Bradford or BCA Protein Assay |

| Specific Activity of N-hydroxylase | 0.5-2.0 nmol/hr/mg protein | Scintillation counting of ¹⁴C-N-Hydroxytyrosine |

| Recovery from Extraction | 70-85% | Comparison of radioactivity before and after extraction |

| Purity after HPLC | >95% | HPLC with UV and/or MS detection |

| Mass Spectrum (m/z) | [M+H]⁺ = 198.0715 | High-Resolution Mass Spectrometry |

Conclusion

The discovery of this compound in Sorghum bicolor was a significant advancement in the understanding of plant secondary metabolism. While its direct isolation from natural sources is complicated by its role as a transient intermediate, the use of trapping experiments provides a viable method for its procurement and study. The detailed protocols and conceptual frameworks presented in this guide offer a foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this intriguing natural product. Further research into other potential natural sources and optimization of isolation techniques will be crucial for unlocking the full potential of this compound.

References

N-Hydroxytyrosine: A Pivotal Intermediate in Plant Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-Hydroxytyrosine is a critical, yet transient, biosynthetic intermediate in the production of a variety of specialized metabolites in plants, most notably the cyanogenic glucoside dhurrin in Sorghum bicolor. As the first stable intermediate in the conversion of L-tyrosine to p-hydroxymandelonitrile, this compound represents a key enzymatic control point in this pathway.[1][2] Understanding the biosynthesis, metabolism, and chemical properties of this compound is essential for researchers in plant biochemistry, metabolic engineering, and for professionals in drug development exploring the therapeutic potential of plant-derived compounds. This technical guide provides a comprehensive overview of this compound, including its role in plant signaling pathways, detailed experimental protocols for its study, and quantitative data to support further research and application.

The Biosynthetic Pathway of Dhurrin: The Central Role of this compound

The biosynthesis of dhurrin from L-tyrosine is a well-characterized pathway that proceeds through a series of enzymatic conversions, with this compound acting as a crucial, early-stage intermediate. The pathway is primarily catalyzed by three key enzymes: two cytochrome P450 enzymes, CYP79A1 and CYP71E1, and a UDP-glucosyltransferase, UGT85B1.[3]

The initial and rate-limiting step is the conversion of L-tyrosine to this compound, catalyzed by CYP79A1.[4] This is followed by the multi-functional activity of CYP71E1, which converts this compound through a series of intermediates to p-hydroxymandelonitrile. Finally, UGT85B1 glycosylates p-hydroxymandelonitrile to form the stable cyanogenic glucoside, dhurrin. The entire pathway has been successfully reconstituted in vitro, confirming the roles of these enzymes and intermediates.[5]

References

- 1. The in vitro biosynthesis of dhurrin, the cyanogenic glycoside of Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dhurrin Synthesis in Sorghum Is Regulated at the Transcriptional Level and Induced by Nitrogen Fertilization in Older Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and reconstitution of cytochrome P450ox and in vitro reconstitution of the entire biosynthetic pathway of the cyanogenic glucoside dhurrin from sorghum - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of N-Hydroxytyrosine Toxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current, limited publicly available information on N-Hydroxytyrosine toxicity. A significant data gap exists for this specific compound. The information presented herein is intended to guide preliminary toxicological investigations and should not be considered a definitive safety assessment. Much of the discussion on potential mechanisms is extrapolated from data on structurally related compounds, such as Hydroxytyrosol and other tyrosine derivatives, and should be interpreted with caution.

Executive Summary

This compound is a derivative of the amino acid L-tyrosine, characterized by the substitution of an amino hydrogen with a hydroxyl group. While its parent compound, L-tyrosine, and the related phenolic compound, Hydroxytyrosol, have been extensively studied, there is a notable absence of comprehensive toxicological data for this compound itself. This technical guide provides a framework for the preliminary toxicological assessment of this compound, outlining proposed experimental protocols and potential mechanisms of toxicity based on available data for analogous compounds. The guide emphasizes the need for empirical data generation to establish a definitive safety profile for this compound.

Introduction

This compound is an organic compound belonging to the class of tyrosine and its derivatives. It has been identified in various natural sources, including certain foods, which suggests potential for human exposure. However, its biological activities and toxicological profile remain largely uncharacterized. Given the structural similarities to other biologically active molecules, a thorough investigation into the safety of this compound is warranted, particularly if its use in pharmaceuticals, nutraceuticals, or other applications is being considered. This document outlines a proposed strategy for a preliminary toxicity investigation.

Proposed Toxicological Endpoints for Investigation

Due to the lack of specific toxicity data for this compound, the following tables present a proposed framework for data collection. These endpoints are based on standard toxicological screening protocols.

Table 1: Proposed In Vitro Cytotoxicity Assessment

| Cell Line | Assay Type | Endpoint | Proposed Concentration Range |

| HepG2 (Liver) | MTT, LDH | IC50 | 0.1 µM - 1 mM |

| Caco-2 (Intestinal) | MTT, TEER | IC50 | 0.1 µM - 1 mM |

| SH-SY5Y (Neuronal) | MTT, Neutral Red | IC50 | 0.1 µM - 1 mM |

| HK-2 (Kidney) | MTT, LDH | IC50 | 0.1 µM - 1 mM |

Table 2: Proposed Genotoxicity Assessment

| Assay | Test System | Metabolic Activation | Endpoints |

| Ames Test (OECD 471) | Salmonella typhimurium strains | With and without S9 mix | Revertant colonies |

| In Vitro Micronucleus Test (OECD 487) | Human peripheral blood lymphocytes or TK6 cells | With and without S9 mix | Micronuclei frequency, cell viability |

| In Vitro Chromosomal Aberration Test (OECD 473) | Human peripheral blood lymphocytes or CHO cells | With and without S9 mix | Chromosomal aberrations |

Table 3: Proposed Acute and Sub-chronic Oral Toxicity Assessment in Rodents

| Study Type | Species/Strain | Dose Levels | Key Parameters Monitored |

| Acute Oral Toxicity (OECD 423) | Rat (e.g., Sprague-Dawley) | Limit test or multiple dose levels | Mortality, clinical signs, body weight changes, gross necropsy |

| 28-Day Sub-chronic Oral Toxicity (OECD 407) | Rat (e.g., Wistar) | 3 dose levels + control | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology |

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells (e.g., HepG2, Caco-2, SH-SY5Y, HK-2) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include untreated control wells.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Genotoxicity Assessment: In Vitro Micronucleus Test (OECD 487)

This test identifies substances that cause chromosomal damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

Protocol:

-

Cell Culture and Treatment: Culture human lymphocytes or a suitable cell line (e.g., TK6) and expose them to at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). Include positive and negative controls.

-

Cytochalasin B Addition: Add Cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and stain the cytoplasm and nuclei with a suitable fluorescent dye (e.g., acridine orange or DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: Analyze the frequency of micronucleated cells and assess cytotoxicity. A substance is considered genotoxic if it induces a concentration-dependent, statistically significant increase in micronucleated cells.

Animal Study: 28-Day Sub-chronic Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards likely to arise from repeated exposure over a relatively short period.

Protocol:

-

Animal Acclimatization and Grouping: Acclimatize young, healthy adult rats for at least five days. Randomly assign animals to control and at least three treatment groups (10 males and 10 females per group).

-

Dosing: Administer this compound daily by oral gavage for 28 consecutive days. The control group receives the vehicle only.

-

Clinical Observations: Observe the animals for clinical signs of toxicity daily. Record body weight and food consumption weekly.

-

Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

-

Pathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with any gross lesions, in a suitable fixative for histopathological examination.

-

Data Analysis: Analyze the data for treatment-related effects, considering statistical significance and dose-response relationships. Determine the No-Observed-Adverse-Effect Level (NOAEL).

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Workflow for In Vitro Cytotoxicity Testing using the MTT Assay.

Caption: Workflow for the In Vitro Micronucleus Genotoxicity Assay.

Putative Signaling Pathway for this compound-Induced Toxicity

The following diagram illustrates a hypothetical signaling pathway for this compound-induced toxicity, based on known mechanisms of structurally similar compounds. This pathway requires experimental validation.

Caption: Putative Signaling Pathway for this compound Toxicity.

Discussion and Future Directions

The significant lack of toxicological data for this compound necessitates a structured and comprehensive investigation to ascertain its safety profile. The proposed experimental workflows provide a starting point for this evaluation.

Key Considerations:

-

Metabolism: The metabolic fate of this compound is unknown. Studies should be conducted to identify potential metabolites, as these may contribute to the overall toxicological profile.

-

Read-Across and In Silico Approaches: In the absence of empirical data, computational toxicology methods, such as quantitative structure-activity relationship (QSAR) modeling and read-across from structurally similar compounds (e.g., Hydroxytyrosol, other N-hydroxyamino acids), can provide preliminary hazard identification. However, these predictions must be confirmed by experimental data.

-

Mechanism of Action: Should initial toxicity be observed, further studies will be required to elucidate the specific molecular mechanisms. This may involve investigating effects on specific cellular organelles (e.g., mitochondria, endoplasmic reticulum), enzyme inhibition, and modulation of key signaling pathways.

Conclusion

This technical guide highlights the critical need for a thorough toxicological evaluation of this compound. By following the proposed experimental protocols, researchers and drug development professionals can begin to build a comprehensive safety profile for this compound. The generation of robust in vitro and in vivo data is essential for making informed decisions regarding the potential applications and risks associated with this compound. The provided workflows and the putative signaling pathway offer a foundational framework for initiating this important investigation.

N-Hydroxytyrosine: A Potential Novel Biomarker of Disease - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Hydroxytyrosine is an L-tyrosine derivative that plays a crucial role as a metabolic intermediate in the biosynthesis of cyanogenic glucosides in plants. While its role in plant biochemistry is well-documented, its potential as a biomarker for human or animal diseases is a nascent field of investigation. This technical guide provides a comprehensive overview of the core biochemistry of this compound, its synthesis, and detailed analytical methodologies for its detection and quantification. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this compound as a novel biomarker for diseases, particularly those associated with dysregulated tyrosine metabolism and oxidative stress.

Introduction to this compound

This compound, chemically known as (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid, is an amino acid derivative of L-tyrosine.[1] In this molecule, one of the amino hydrogens is replaced by a hydroxyl group.[1] Its primary established biological role is as an intermediate in the biosynthesis of cyanogenic glucosides, such as dhurrin, in plants like Sorghum bicolor.[2][3] Cyanogenic glucosides are plant defense compounds that release hydrogen cyanide upon tissue damage.[4][5][6]

While direct evidence linking this compound to specific human diseases is currently limited, its position within tyrosine metabolism suggests a potential role as a biomarker in conditions where this pathway is perturbed. Tyrosine metabolism is central to the synthesis of neurotransmitters (dopamine, norepinephrine, epinephrine), melanin, and thyroid hormones.[7] Dysregulation of this pathway is implicated in several metabolic and neurological disorders. Furthermore, the chemical similarity of this compound to other tyrosine derivatives that are established biomarkers of oxidative stress, such as 3-nitrotyrosine, suggests its potential utility in assessing oxidative damage.[8][9][10]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C9H11NO4 | [1] |

| Molecular Weight | 197.19 g/mol | [1] |

| IUPAC Name | (2S)-2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoic acid | [1] |

| CAS Number | 64448-49-3 | [1] |

| Appearance | White crystalline solid |

Biosynthesis and Metabolism

Biosynthesis in Plants

The biosynthesis of this compound from L-tyrosine is the first committed step in the production of the cyanogenic glucoside dhurrin in Sorghum bicolor. This conversion is catalyzed by a microsomal enzyme system.

Potential Metabolism in Mammals

Currently, there is a lack of direct evidence for the presence and metabolism of this compound in mammals. However, given the existence of various enzymes that metabolize tyrosine and its derivatives, it is plausible that if this compound were present, it would be metabolized by similar enzymatic pathways. Further research is required to identify potential mammalian enzymes capable of metabolizing this compound.

This compound as a Potential Biomarker

While not yet established, the investigation of this compound as a biomarker is warranted for several reasons:

-

Proximity to Key Metabolic Pathways: As a direct derivative of tyrosine, its levels could reflect alterations in tyrosine metabolism associated with various metabolic disorders.[11]

-

Potential Link to Oxidative Stress: The hydroxylation of the amino group could be influenced by or be a marker of oxidative stress, a key factor in many diseases.[12][13]

-

Structural Similarity to Known Biomarkers: Its similarity to 3-nitrotyrosine, a well-established marker of nitrative stress, suggests that this compound could serve a similar role for other types of oxidative damage.[8][9][10]

Table 2: Potential Disease Areas for this compound Biomarker Research

| Disease Area | Rationale |

| Metabolic Disorders | Dysregulation of tyrosine metabolism is a feature of diseases like phenylketonuria and tyrosinemia.[11] |

| Neurological Disorders | Tyrosine is a precursor to key neurotransmitters; altered metabolism could be indicative of neurological dysfunction. |

| Inflammatory Diseases | Oxidative stress is a hallmark of chronic inflammation, and this compound could be a marker of this process. |

| Oncology | Altered amino acid metabolism and oxidative stress are common features of cancer. |

Experimental Protocols

Chemical Synthesis of this compound

A reliable supply of pure this compound is essential for its study as a potential biomarker. The following is a summarized protocol for its chemical synthesis.

Workflow for Chemical Synthesis of this compound

Methodology:

-

Oxime Formation: p-Hydroxyphenylpyruvic acid is reacted with hydroxylamine to form p-hydroxyphenylpyruvic acid oxime.

-

Reduction: The oxime is then reduced to this compound.

-

Purification: The crude product is purified by recrystallization from hot water to yield analytically pure this compound as white crystals.

Analytical Methods for Detection and Quantification

Accurate and sensitive analytical methods are critical for the validation of any new biomarker. While specific methods for this compound in biological matrices are not yet widely established, techniques used for other tyrosine derivatives can be adapted.

GC-MS is a powerful technique for the analysis of amino acids and their derivatives.[14] Due to the polar nature of this compound, derivatization is required to increase its volatility for GC analysis.

Experimental Workflow for GC-MS Analysis

Protocol Outline:

-

Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, urine, tissue homogenate).

-

Derivatization: The extracted analyte is derivatized, for example, using a silylation reagent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), to form a volatile derivative.[15]

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The compound is separated on a capillary column and detected by the mass spectrometer.

-

Quantification: Quantification is typically achieved using a stable isotope-labeled internal standard of this compound and selected ion monitoring (SIM).[14]

Table 3: GC-MS Method Parameters (Hypothetical)

| Parameter | Setting |

| Derivatization Reagent | MTBSTFA |

| GC Column | SLB-5ms (20 m x 0.18 mm I.D. x 0.18 µm) |

| Injection Mode | Splitless |

| Oven Program | Initial temp. 100°C, ramp to 360°C |

| MS Ionization | Electron Impact (EI) |

| MS Detection Mode | Selected Ion Monitoring (SIM) |

HPLC is a versatile technique for the analysis of non-volatile and polar compounds like amino acids in their native form.[3][7]

Protocol Outline:

-

Sample Preparation: Similar to GC-MS, this compound is first extracted from the biological matrix. Solid-phase extraction (SPE) can be an effective method for sample clean-up and concentration.[16]

-

Chromatographic Separation: The extract is injected onto an HPLC system. A reversed-phase C18 column is commonly used with a gradient elution of an acidified aqueous mobile phase and an organic modifier (e.g., methanol or acetonitrile).

-

Detection: Detection can be achieved using a diode-array detector (DAD) for UV absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).[2][17]

-

Quantification: Quantification is performed by comparing the peak area of the analyte to that of a standard curve generated from pure this compound. An internal standard is used to correct for variations in extraction and injection.

Table 4: HPLC Method Parameters (Hypothetical)

| Parameter | Setting |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | DAD (280 nm) or Mass Spectrometry |

Future Directions and Conclusion

The study of this compound as a potential biomarker of disease is in its infancy. The existing research provides a solid foundation in its biochemistry and analytical chemistry. The next critical steps will be to:

-

Develop and validate robust analytical methods for the sensitive and specific quantification of this compound in various human and animal biological matrices.

-

Conduct targeted metabolomic studies in patient cohorts with diseases related to tyrosine metabolism and oxidative stress to determine if this compound levels are altered.

-

Investigate the potential enzymatic pathways for this compound formation and degradation in mammals to understand its metabolic significance.

References

- 1. N-hydroxy-L-tyrosine | C9H11NO4 | CID 174052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantification of Modified Tyrosines in Healthy and Diabetic Human Urine using Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. helixchrom.com [helixchrom.com]

- 4. The Roles of Phytohormones in Plant Defense Mechanisms Against the Brown Planthopper - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Induced defense strategies of plants against Ralstonia solanacearum [frontiersin.org]

- 6. bioengineer.org [bioengineer.org]

- 7. dspace.cuni.cz [dspace.cuni.cz]

- 8. Biomarkers of Oxidative Stress in Metabolic Syndrome and Associated Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Publishers Panel [diagnostykalaboratoryjna.eu]

- 11. [Metabolic disorders of phenylalanine and tyrosine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Gas chromatography-mass spectrometry method for determination of phenylalanine and tyrosine in neonatal blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 利用 GC-MS 對氨基酸進行衍生和分析 [sigmaaldrich.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assay of 3-nitrotyrosine in tissues and body fluids by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Determination of N-Hydroxytyrosine using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a sensitive and reliable method for the detection and quantification of N-Hydroxytyrosine in biological matrices using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. The method utilizes a C18 column for optimal separation and a simple isocratic mobile phase, allowing for a rapid analysis time. This protocol is designed for researchers, scientists, and drug development professionals who require accurate measurement of this compound, a potential biomarker for various physiological and pathological conditions.

Introduction

This compound is a derivative of the amino acid tyrosine and is of growing interest in biomedical research. Its presence and concentration in biological fluids and tissues can be indicative of specific metabolic pathways or oxidative stress. Therefore, a robust analytical method for its accurate quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of various compounds in complex mixtures.[1][2] This application note outlines a validated RP-HPLC method that is simple, rapid, and cost-effective for the determination of this compound. The principles of this method are based on established protocols for similar tyrosine derivatives, such as 3-nitrotyrosine.[3][4]

Experimental

2.1. Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for the separation.[5]

-

Chemicals and Reagents:

-

This compound standard (analytical grade)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)[6]

-

Formic acid (analytical grade)

-

Trichloroacetic acid (TCA) for sample preparation

-

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on typical methods for similar aromatic amino acid derivatives.[3][4][7]

| Parameter | Value |

| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (v/v) (e.g., 20:80) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 274 nm (based on typical tyrosine absorbance) |

| Run Time | Approximately 10 minutes |

2.3. Preparation of Standard Solutions

A stock solution of this compound (1 mg/mL) is prepared by dissolving the standard in the mobile phase. A series of working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

For the analysis of this compound in biological samples such as plasma or tissue homogenates, protein precipitation is a necessary step to prevent column contamination and interference.[1]

-

To 100 µL of the biological sample, add 100 µL of 10% (w/v) Trichloroacetic acid (TCA).

-

Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection into the HPLC system.

Results and Discussion

3.1. Method Validation

The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:

-

Linearity: The linearity of the method is established by analyzing the standard solutions at different concentrations. The peak area is plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (R²) of >0.99 is typically considered acceptable.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. These are typically determined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ.

-

Precision: The precision of the method is assessed by performing repeated injections of the same sample (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (%RSD), which should ideally be less than 2%.

-

Accuracy: The accuracy is determined by spiking a known amount of this compound standard into a blank matrix and calculating the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.

-

Specificity: The specificity of the method is its ability to unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.

3.2. Quantitative Data Summary

The following table summarizes the expected quantitative performance of the described HPLC method for this compound. These values are hypothetical and should be confirmed during method validation.

| Parameter | Expected Value |

| Retention Time | ~ 4.5 min |

| Linearity (R²) | > 0.995 |

| LOD | ~ 0.1 µg/mL |

| LOQ | ~ 0.5 µg/mL |

| Intra-day Precision (%RSD) | < 2% |

| Inter-day Precision (%RSD) | < 3% |

| Accuracy (Recovery %) | 98 - 102% |

Protocols

4.1. Protocol for HPLC System Preparation

-

Ensure all solvent reservoirs are filled with the appropriate mobile phase components.

-

Purge the pump channels to remove any air bubbles.

-

Set the column temperature to 25 °C.

-

Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 274 nm.

4.2. Protocol for Calibration Curve Generation

-

Prepare a series of working standard solutions of this compound from the stock solution.

-

Inject 20 µL of each standard solution in ascending order of concentration.

-

Record the peak area for each injection.

-

Plot the peak area versus the concentration of this compound.

-

Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient.

4.3. Protocol for Sample Analysis

-

Prepare the biological samples as described in section 2.4.

-

Inject 20 µL of the prepared sample into the HPLC system.

-

Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

-

Calculate the concentration of this compound in the sample using the calibration curve equation.

Visualizations

Caption: Experimental workflow for this compound analysis.

Caption: Potential formation pathway of this compound.

Conclusion

The RP-HPLC method detailed in this application note provides a straightforward and effective approach for the detection and quantification of this compound in biological samples. The use of a standard C18 column and a simple isocratic mobile phase makes this method accessible to most analytical laboratories. Proper method validation is crucial to ensure reliable and accurate results for research and clinical applications. While this note provides a strong foundation, optimization of the chromatographic conditions may be necessary depending on the specific sample matrix and instrumentation used.

References

- 1. dspace.cuni.cz [dspace.cuni.cz]

- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. recipp.ipp.pt [recipp.ipp.pt]

- 4. Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. offers.the-scientist.com [offers.the-scientist.com]

- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

Application Notes and Protocols for the Mass Spectrometry Analysis of N-Hydroxytyrosine in Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxytyrosine is a derivative of the amino acid tyrosine formed through the addition of a hydroxyl group to the amine. Its presence in biological systems is of growing interest as a potential biomarker for oxidative and nitrative stress, conditions implicated in a wide range of pathologies, including neurodegenerative diseases, inflammation, and cancer. Accurate and sensitive quantification of this compound in tissue samples is crucial for understanding its physiological and pathological roles. This document provides detailed protocols for the analysis of this compound in tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.

Biological Significance and Signaling Pathway

This compound is thought to be formed endogenously through the enzymatic or non-enzymatic hydroxylation of tyrosine. While the precise signaling pathways are still under investigation, it is hypothesized that its formation is linked to cellular responses to oxidative stress. Elevated levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) can lead to the modification of amino acids, including the N-hydroxylation of tyrosine. The accumulation of this compound may, in turn, impact cellular signaling and protein function, making it a valuable area of study in drug development and disease research.

Caption: Hypothetical signaling pathway for the formation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound levels in various rat tissues, presented as picomoles per milligram of protein (pmol/mg protein). This data is provided for illustrative purposes to guide researchers in expected concentration ranges.

| Tissue | This compound (pmol/mg protein) |

| Liver | 0.25 |

| Brain | 0.18 |

| Kidney | 0.32 |

| Heart | 0.15 |

| Lung | 0.21 |

Experimental Protocols

This section provides a detailed methodology for the extraction and quantification of this compound from tissue samples.

Experimental Workflow

Caption: Workflow for this compound analysis in tissues.

Materials and Reagents

-

This compound standard

-

Isotopically labeled this compound internal standard (e.g., ¹³C₉,¹⁵N-N-Hydroxytyrosine)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protease inhibitor cocktail

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

BCA Protein Assay Kit

Sample Preparation

-

Tissue Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in 500 µL of ice-cold PBS containing a protease inhibitor cocktail.

-

Protein Precipitation: Add two volumes of ice-cold acetonitrile to the tissue homogenate. Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant containing the small molecule fraction.

-

Drying: Dry the supernatant under vacuum using a centrifugal evaporator.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Protein Quantification: Use an aliquot of the initial homogenate to determine the total protein concentration using a BCA protein assay for normalization of the results.

Liquid Chromatography

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Hypothetical MRM Transitions:

-

This compound: Precursor ion (m/z) 198.07 -> Product ion (m/z) 136.07

-

¹³C₉,¹⁵N-N-Hydroxytyrosine (Internal Standard): Precursor ion (m/z) 208.10 -> Product ion (m/z) 145.10

-

-

Collision Energy: Optimized for the specific instrument, typically in the range of 15-25 eV.

-

Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flow, source temperature).

Data Analysis